molecular formula C13H19BrClNO3 B2852852 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 5610-00-4

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2852852
CAS No.: 5610-00-4
M. Wt: 352.65
InChI Key: RBCWZCMCMBEBRT-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound featuring a morpholine ring, a propan-2-ol backbone, and a 4-bromophenoxy substituent. The hydrochloride salt form likely improves solubility and stability, a common strategy in drug development.

Properties

IUPAC Name

1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3.ClH/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15;/h1-4,12,16H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCWZCMCMBEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 4-bromophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Ketones or carboxylic acids.

    Reduction Reactions: Alkanes or alcohols.

Scientific Research Applications

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The morpholinopropanol backbone can facilitate the compound’s binding to proteins or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the core structure of 3-morpholinopropan-2-ol hydrochloride but differ in phenoxy substituents, leading to variations in physicochemical properties and biological activity:

Structural and Functional Differences

Compound Name Substituent(s) on Phenoxy Group Molecular Weight (g/mol) Key Applications/Findings References
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol HCl 4-Bromo ~350–370 (estimated) Hypothesized CLC-1 inhibition (inferred from tetrazole analogs)
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol HCl 2,4-Dimethyl 313.82 (exact) Discontinued; limited commercial availability (potential stability/solubility issues)
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol HCl 2-Allyl 313.82 (exact) Research use only; stable at room temperature; solubility in DMSO/ethanol
1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol HCl 2-Methoxy ~300–320 (estimated) Commercially available globally; electron-donating methoxy group may enhance solubility
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-morpholinopropan-2-ol Benzimidazole ring (replaces phenoxy) 367 (exact) High purity (>98%); LCMS-confirmed; distinct mechanism due to benzimidazole moiety

Key Observations

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., 4-Bromo) : May enhance target binding (e.g., CLC-1 inhibition) but reduce solubility compared to electron-donating groups like methoxy .
    • Bulkier Groups (e.g., Allyl, Dimethyl) : These substituents could hinder membrane permeability or enzymatic metabolism, impacting bioavailability .
  • Biological Relevance: The benzimidazole-containing analog () diverges significantly in activity, highlighting the critical role of the phenoxy group in ion channel targeting .

Research Implications and Gaps

  • Mechanistic Insights : The 4-bromo derivative’s hypothesized CLC-1 inhibition aligns with patent claims for neuromuscular therapies but requires experimental validation .
  • Solubility Optimization : Comparative studies between bromo-, methoxy-, and allyl-substituted analogs could guide lead compound selection for in vivo testing.
  • Synthetic Challenges : The discontinuation of the 2,4-dimethyl derivative underscores the need for improved synthetic routes or stabilizers for halogenated morpholine derivatives .

Biological Activity

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, a bromophenoxy group, and a secondary alcohol. Its chemical structure is crucial for understanding its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could modulate receptors associated with neurotransmission or hormonal regulation, influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bromophenoxy compounds have shown efficacy against various bacterial strains, including multidrug-resistant bacteria.

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli15
This compoundTBDTBD

Anticancer Activity

Research has suggested that compounds similar to this compound may exhibit anticancer properties. Studies have reported that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : A study evaluating the effects of various brominated compounds on cancer cell lines revealed that some exhibited IC50 values comparable to standard chemotherapy agents.
  • Mechanism : The proposed mechanism involves the induction of oxidative stress and disruption of cellular membranes in cancer cells.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's disease.

Research Findings

A review of literature highlights several key findings regarding the biological activity of related compounds:

  • Antimicrobial Studies : Compounds structurally related to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Investigations into the anticancer properties have shown promising results, with certain derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells.
  • Neuroprotective Studies : Some studies indicate that these compounds can protect neuronal cells from oxidative damage, suggesting a potential role in neuroprotection.

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